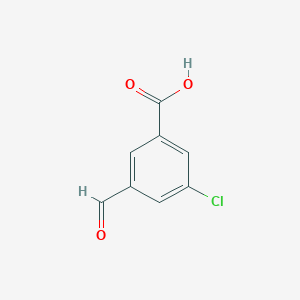

3-Chloro-5-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVHCYUHVMWJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153203-59-9 | |

| Record name | 3-chloro-5-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-formylbenzoic acid CAS number and properties

An In-Depth Technical Guide to 3-Chloro-5-formylbenzoic Acid (CAS: 153203-59-9) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 153203-59-9), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Possessing both a carboxylic acid and an aldehyde group, this molecule serves as a versatile building block for the synthesis of complex chemical entities. This document details its chemical and physical properties, predicted spectroscopic profile, a plausible synthetic pathway, key chemical reactions, and its applications as a strategic intermediate. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Core Properties

This compound is a halogenated aromatic carboxyaldehyde. The strategic placement of the chloro, formyl, and carboxyl groups on the benzene ring imparts distinct reactivity and makes it a valuable synthon for creating diverse molecular architectures.

Table 1: Chemical Identifiers and Molecular Information

| Identifier | Value | Source |

| CAS Number | 153203-59-9 | [1][2] |

| Molecular Formula | C₈H₅ClO₃ | [1][3] |

| Molecular Weight | 184.58 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C=O | [4] |

| InChIKey | LWVHCYUHVMWJLJ-UHFFFAOYSA-N | [4] |

Table 2: Physical and Handling Properties

| Property | Value / Observation | Notes | Source |

| Appearance | Solid, likely a white to beige powder. | Based on related compounds. | |

| Purity | Commercially available at ≥97%. | [1][3] | |

| Melting Point | Not experimentally determined. | The related isomer, 3-formylbenzoic acid, melts at 173-175 °C. | |

| Solubility | Likely soluble in polar organic solvents. | Based on analogs: 3-formylbenzoic acid is soluble in methanol; 3-chloro-5-hydroxybenzoic acid is soluble in DMSO. | |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. | [1] |

Plausible Synthesis and Key Reactivity

While specific published syntheses for this exact molecule are not abundant, a chemically sound and common strategy involves the selective oxidation of a methyl group on a precursor molecule.

Proposed Synthesis Workflow

A logical and industrially scalable approach is the oxidation of 3-chloro-5-methylbenzoic acid. Various oxidizing agents can be employed for this transformation, with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) being classic choices, while more modern methods might employ catalytic oxidation.

Caption: Proposed synthesis of this compound.

Chemical Reactivity Profile

The utility of this compound stems from the differential reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful tool in multi-step synthesis.

-

Carboxylic Acid Group (-COOH): This site is ideal for forming amide bonds (e.g., via EDC/HOBt coupling), esters (Fischer esterification), or reduction to a primary alcohol using strong reducing agents like LiAlH₄.

-

Aldehyde Group (-CHO): This group is susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid (creating 5-chloro-isophthalic acid), reduced to a primary alcohol (forming 3-chloro-5-(hydroxymethyl)benzoic acid), or used in C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.

-

Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of all three substituents, making electrophilic aromatic substitution challenging. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

Caption: Reactivity map of this compound.

Applications in Research and Development

The primary value of this compound is as an intermediate in the synthesis of high-value target molecules.[1] Its bifunctional nature is particularly advantageous in drug discovery for scaffold decoration and library synthesis.

Role in Drug Discovery

In a typical drug discovery workflow, the molecule can be used as a central scaffold. The carboxylic acid can be used as an anchor to a solid support or as a handle for creating a library of amides, while the aldehyde can be derivatized through reductive amination or condensation reactions to introduce diversity.

Caption: Use of the title compound in a drug discovery workflow.

Other Industrial Applications

-

Agrochemicals: Serves as a precursor for novel herbicides and fungicides.[5]

-

Materials Science: Can be incorporated into the synthesis of specialty polymers, dyes, or fragrances where specific substitution patterns are required to tune properties.[1]

Predicted Spectroscopic Profile

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -COOH | > 11 ppm (singlet, broad) | Acidic proton, highly deshielded. |

| -CHO | ~10 ppm (singlet) | Aldehydic proton, deshielded by carbonyl. | |

| Ar-H | 7.8 - 8.5 ppm (3H, multiplets) | Aromatic protons in an electron-deficient ring. | |

| ¹³C NMR | -C OOH | 165 - 175 ppm | Carboxylic acid carbonyl carbon. |

| -C HO | 190 - 200 ppm | Aldehyde carbonyl carbon. | |

| Ar-C | 120 - 140 ppm | Aromatic carbons, including the C-Cl carbon which will be distinct. | |

| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H bond. |

| C=O stretch | 1700-1725 cm⁻¹ (acid), 1680-1700 cm⁻¹ (aldehyde) | Two distinct carbonyl stretches. | |

| C-Cl stretch | 600-800 cm⁻¹ | Carbon-chlorine bond. | |

| Mass Spectrometry | [M-H]⁻ | m/z ≈ 182.985 | Predicted value for the deprotonated molecule.[4] |

| [M+H]⁺ | m/z ≈ 185.000 | Predicted value for the protonated molecule.[4] |

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) for this compound is widely available. Therefore, safety precautions must be based on data from closely related and structurally similar compounds such as 3-chlorobenzoic acid and 3-formylbenzoic acid.[6]

Hazard Assessment: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Table 4: GHS Hazard and Precautionary Statements (Proxy Data)

| Category | Code | Statement | Source (Analog) |

| Hazard | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary | P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

-

Hygiene Practices: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the lab.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a high-utility chemical intermediate characterized by its dual reactivity. Its ability to undergo selective transformations at its carboxylic acid and aldehyde functionalities makes it an invaluable building block for constructing complex molecular frameworks in pharmaceutical and materials science research. While a complete experimental dataset is not publicly available, its properties and reactivity can be reliably predicted, allowing for its effective integration into advanced synthesis programs. Adherence to strict safety protocols based on analogous compounds is essential for its handling.

References

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid ≥97% (HPLC).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid.

- National Institute of Standards and Technology. (2014). SAFETY DATA SHEET - m-Chlorobenzoic Acid.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Formylbenzoic acid.

- Université du Luxembourg. (2025). This compound (C8H5ClO3).

- Lab-Chemicals.Com. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid 97%.

- Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- PrepChem.com. (n.d.). Synthesis of 3-chloro-benzamido.

- BLD Pharm. (n.d.). 153203-59-9|this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-formylbenzoic Acid

Introduction

3-Chloro-5-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, coupled with the electronic influence of a chlorine substituent, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their determination. This document is intended to serve as a vital resource for scientists engaged in the research and development of novel chemical entities.

Chemical Identity and Molecular Structure

This compound is systematically named and identified by several key descriptors that are crucial for its unambiguous identification in research and regulatory contexts.

| Identifier | Value | Source |

| CAS Number | 153203-59-9 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [1][2] |

| Molecular Weight | 184.58 g/mol | [2] |

| Isomeric SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C=O | [1] |

| InChI | InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | [3] |

The structure of this compound, characterized by a benzene ring substituted with a chlorine atom, a formyl group, and a carboxylic acid group at positions 3, 5, and 1 respectively, dictates its chemical reactivity and physical behavior. The electron-withdrawing nature of the chlorine, formyl, and carboxylic acid groups influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Physicochemical Properties

Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature with a relatively high melting point due to its crystalline nature and potential for hydrogen bonding. |

| Boiling Point | Data not available | Expected to be high and may decompose upon heating at atmospheric pressure. |

Expert Insight: The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to non-polar compounds of similar molecular weight. The determination of an accurate melting point is a primary indicator of sample purity.

Experimental Protocol: Melting Point Determination

The melting point of a solid aromatic carboxylic acid like this compound can be accurately determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

| Solvent | Solubility | Notes |

| Water | Data not available | Expected to have low solubility in water due to the hydrophobic nature of the benzene ring, though the carboxylic acid group can engage in hydrogen bonding. |

| Ethanol | Data not available | Expected to be more soluble in polar organic solvents like ethanol due to the potential for hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble in aprotic polar solvents like DMSO. |

Expert Insight: The solubility of substituted benzoic acids is influenced by the interplay between the polarity of the functional groups and the overall hydrophobicity of the molecule. For purification, recrystallization from a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is a standard and effective technique.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully withdrawn, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Sources

3-Chloro-5-formylbenzoic acid molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of 3-Chloro-5-formylbenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both an electron-withdrawing aldehyde (formyl) group and a carboxylic acid group, makes it a versatile intermediate for constructing complex molecular architectures.[1] These functional groups provide reactive handles for a variety of chemical transformations, including condensation reactions, couplings, and derivatizations.[1] Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development, where it is often employed in the synthesis of novel bioactive molecules and specialized polymers.[1]

This guide provides a comprehensive technical overview of the molecular structure, weight, and key physicochemical properties of this compound. Furthermore, it outlines a robust, self-validating analytical workflow for its structural confirmation and purity assessment, reflecting the rigorous standards required in modern drug discovery and development. The methodologies described herein are grounded in established principles of analytical chemistry, providing researchers with both the data and the rationale behind its acquisition.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 153203-59-9 | [1][2][3] |

| Molecular Formula | C₈H₅ClO₃ | [1][2][4] |

| SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C=O | [2][4] |

| InChI | InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | [4] |

| MDL Number | MFCD20658588 | [1][3] |

Core Molecular Structure

The structure of this compound is based on a benzene ring substituted at positions 1, 3, and 5.

-

Position 1: A carboxylic acid group (-COOH).

-

Position 3: A chlorine atom (-Cl).

-

Position 5: A formyl (aldehyde) group (-CHO).

All three substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic proton. The relative meta-positioning of these groups dictates the electronic and steric environment of the molecule, which in turn governs its reactivity and interactions with biological targets.

Visualization of Molecular Structure

The 2D chemical structure provides a clear representation of atomic connectivity.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, formulation, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 184.58 g/mol | [1][3][5] |

| Monoisotopic Mass | 183.99272 Da | [4] |

| Appearance | Solid powder (inferred from related compounds) | |

| Storage Conditions | Room temperature, dry, inert atmosphere | [1][3] |

| Predicted XlogP | 1.5 | [4] |

Protocol for Structural Verification and Purity Assessment

To ensure the identity and quality of a research compound, a multi-technique analytical approach is required. This section details a self-validating workflow designed to unambiguously confirm the structure and purity of this compound.

Analytical Workflow Overview

The causality of this workflow is designed for progressive and orthogonal confirmation. High-Resolution Mass Spectrometry (HRMS) first confirms the elemental composition. Nuclear Magnetic Resonance (NMR) then provides the definitive atomic arrangement (constitution). Finally, High-Performance Liquid Chromatography (HPLC) quantifies the purity of the sample.

Caption: Workflow for analytical characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

-

Expertise & Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, ensuring a strong and easily interpretable signal.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water.

-

Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Parameters (Negative Ion Mode):

-

Capillary Voltage: -3.0 kV

-

Mass Range: m/z 50-500

-

Source Temperature: 120 °C

-

Gas Flow: As per instrument recommendation.

-

-

Data Analysis: Compare the measured m/z of the most intense peak to the theoretical exact mass of the [M-H]⁻ adduct.

-

-

Trustworthiness (Self-Validation):

-

Theoretical [M-H]⁻ (C₈H₄ClO₃⁻): 182.98544 Da.[4]

-

Acceptance Criterion: The measured mass must be within ± 5 ppm of the theoretical mass. This high level of accuracy provides strong confidence in the assigned elemental formula, ruling out other potential formulas with the same nominal mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Expertise & Rationale: NMR is the gold standard for determining the precise connectivity of atoms in a small molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. The choice of DMSO-d₆ as a solvent is strategic, as it solubilizes the compound and its residual proton signal does not obscure relevant analyte signals. The acidic proton of the carboxylic acid is also typically observable in this solvent.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans.

-

-

Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.

-

-

Anticipated Spectral Features (Trustworthiness):

-

¹H NMR:

-

~13.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~10.1 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).

-

~8.0-8.5 ppm (m, 3H): Three distinct signals in the aromatic region, each integrating to one proton. The specific splitting patterns (e.g., triplets or doublets of doublets) will arise from small meta-couplings (J ≈ 1-3 Hz) between the aromatic protons.

-

-

¹³C NMR:

-

~192 ppm: Carbonyl carbon of the aldehyde.

-

~165 ppm: Carbonyl carbon of the carboxylic acid.

-

~125-140 ppm: Six distinct signals corresponding to the six aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-Cl, C-CHO, C-COOH) will be shifted accordingly.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Expertise & Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is used to retain the compound based on its moderate hydrophobicity. A gradient elution ensures that any potential impurities with different polarities are well-resolved from the main analyte peak. UV detection is ideal as the aromatic ring provides strong chromophores.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.

-

Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

-

-

Trustworthiness (Self-Validation): The protocol is self-validating as a high-purity sample (>97%) will yield a single, sharp, symmetrical peak. The presence of multiple peaks would indicate impurities, triggering further investigation or purification.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 184.58 g/mol .[1][3][5] Its structure, characterized by a 1,3,5-substituted benzene ring, provides significant synthetic utility. The analytical workflow detailed in this guide, employing HRMS, NMR, and HPLC, represents a robust and orthogonal strategy for confirming the identity and ensuring the purity of this important synthetic intermediate. Adherence to these protocols provides researchers and drug development professionals with the high degree of confidence necessary for advancing their scientific objectives.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClO3). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound (Thai). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 3-Chloro-5-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Pharmaceutical Intermediates

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous scientific investigation. A critical yet often underemphasized aspect of this journey lies in the thorough characterization of key intermediates. 3-Chloro-5-formylbenzoic acid, a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), is one such molecule. Its unique trifunctional nature, possessing a carboxylic acid, an aldehyde, and a chlorinated aromatic ring, presents both opportunities and challenges in synthetic chemistry and formulation development. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for process optimization, impurity profiling, and ensuring the ultimate safety and efficacy of the final drug product. This guide provides a deep dive into the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Part 1: Solubility Profile of this compound

The solubility of an intermediate dictates its reaction kinetics, purification strategies, and ultimately, its ease of handling in a laboratory and manufacturing setting. The presence of both a polar carboxylic acid group and a moderately polar aldehyde, in conjunction with a nonpolar chlorobenzyl core, results in a nuanced solubility profile.

Theoretical Considerations and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The carboxylic acid moiety of this compound is capable of hydrogen bonding with protic solvents and can be ionized in basic solutions, significantly enhancing solubility. The aldehyde group contributes to the molecule's polarity. The chlorinated aromatic ring, however, imparts a degree of lipophilicity.

Therefore, a range of solvents with varying polarities should be considered for solubility determination.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the carboxylic acid and aldehyde groups.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Anticipated to be excellent solvents due to their ability to solvate the polar functional groups without engaging in hydrogen bonding competition.

-

Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be low due to the overall polarity of the molecule.

-

Aqueous Buffers: Solubility will be highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly soluble carboxylate salt.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a selection of common laboratory solvents at ambient temperature (20-25°C).

| Solvent | Polarity Index | Approximate Solubility (mg/mL) |

| Water (pH 7) | 10.2 | ~1-2 |

| 0.1 M NaOH | High | > 100 |

| 0.1 M HCl | 10.2 | < 1 |

| Methanol | 5.1 | ~50-60 |

| Ethanol | 4.3 | ~30-40 |

| Acetonitrile | 5.8 | ~20-30 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |

| Dichloromethane | 3.1 | ~5-10 |

| Toluene | 2.4 | < 1 |

| Hexanes | 0.1 | < 0.1 |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for at least 24 hours to ensure saturation. Vigorous stirring is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range.

-

Analyze the calibration standards and the diluted sample by HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of this compound is a critical parameter that influences its storage conditions, shelf-life, and the impurity profile of any API derived from it. The presence of reactive aldehyde and carboxylic acid functionalities, coupled with the potential for reactions on the aromatic ring, necessitates a thorough investigation of its stability under various stress conditions. The presence of impurities and degradation products can significantly impact the quality, safety, and efficacy of pharmaceuticals[1][2].

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 3-chloro-1,5-benzenedicarboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Decarboxylation: Under thermal stress, the carboxylic acid group may be lost, leading to the formation of 3-chloro-5-formylbenzene.

-

Cannizzaro Reaction: In strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (3-chloro-5-(hydroxymethyl)benzoic acid) and carboxylic acid (after oxidation of the aldehyde).

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated degradation pathways.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and is used to identify potential degradation products that may form under accelerated or long-term stability studies[3][4]. These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20% of the active substance[5].

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Class A volumetric glassware

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV-MS system

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile)[5].

-

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the analytical concentration with the mobile phase.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the mixture at room temperature for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the analytical concentration.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and store it in an oven at 80°C.

-

At specified time intervals, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with potential degradation pathways.

-

Data Interpretation and Reporting

-

Calculate the percentage of degradation for each stress condition.

-

Identify and quantify any significant degradation products.

-

Propose the chemical structures of the degradation products based on MS and other spectroscopic data (if available).

-

Elucidate the likely degradation pathways.

-

This information is critical for establishing appropriate storage and handling conditions for this compound and for setting specifications for impurities in the final API.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in pharmaceutical synthesis and development. This guide has provided a comprehensive overview of the key physicochemical properties of this important intermediate, along with detailed, actionable protocols for their assessment. By implementing these methodologies, researchers and drug development professionals can ensure the quality, consistency, and safety of their processes and products, ultimately contributing to the successful development of new medicines.

References

-

Bentham Science Publishers. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. Available at: [Link]

-

Repositório Institucional. (n.d.). Impurities and Forced Degradation Studies: A Review. Repositório Institucional. Available at: [Link]

-

BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto. Available at: [Link]

-

University of Toronto. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. University of Toronto. Available at: [Link]

-

Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Contract Pharma. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available at: [Link]

-

YouTube. (2021). Solubility test/ Organic lab. YouTube. Available at: [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]

-

Springer. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Springer. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. PubChem. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-methylbenzoic acid. PubChem. Available at: [Link]

-

Oxford Academic. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. Oxford Academic. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClO3). PubChemLite. Available at: [Link]

-

Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid. Cenmed Enterprises. Available at: [Link]

-

ResearchGate. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. biopharminternational.com [biopharminternational.com]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 3-Chloro-5-formylbenzoic Acid and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. This guide focuses on 3-chloro-5-formylbenzoic acid, a key intermediate possessing two reactive functional groups—an aldehyde and a carboxylic acid—that allow for diverse chemical modifications. We will explore the synthesis of this core molecule and its analogs, delve into their potential as antimicrobial and anticancer agents, and provide detailed protocols for their synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel therapeutics.

Introduction: The Versatility of the this compound Scaffold

This compound is an aromatic carboxylic acid with the chemical formula C₈H₅ClO₃ and a molecular weight of 184.58 g/mol . Its structure is characterized by a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a carboxylic acid group at positions 3, 5, and 1, respectively. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential biological activity.[1] The electron-withdrawing nature of the chloro, formyl, and carboxyl groups influences the reactivity of the aromatic ring, while the aldehyde and carboxylic acid moieties provide handles for a wide range of chemical transformations, such as condensation reactions and coupling processes.[1] These features make it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1]

Synthesis of this compound and Its Analogs

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction or modification of the formyl group on a pre-existing 3-chlorobenzoic acid backbone or the oxidation of a suitable precursor.

Synthetic Pathways to the Core Molecule

One plausible and efficient method for the synthesis of this compound is the Sommelet reaction . This reaction transforms a benzylic halide into an aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[2] A potential precursor for this route is 3-chloro-5-(chloromethyl)benzoic acid, which can be synthesized from commercially available starting materials.

Another viable approach is the oxidation of 3-chloro-5-methylbenzoic acid . The methyl group can be selectively oxidized to an aldehyde. While various oxidizing agents can be employed, careful selection is crucial to avoid over-oxidation to the carboxylic acid.

A third strategy involves the direct formylation of 3-chlorobenzoic acid . This can be achieved through various electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, although the directing effects of the existing substituents must be carefully considered to achieve the desired 3,5-disubstitution pattern.

General Synthetic Workflow:

Caption: General synthetic strategies for this compound and its analogs.

Synthesis of Analogs

The true potential of the this compound scaffold lies in the ability to generate a diverse library of analogs. Variations can be introduced at multiple positions:

-

Modification of the Formyl Group: The aldehyde can be converted into other functional groups, such as oximes, hydrazones, or Schiff bases, or used in condensation reactions to form chalcones and other complex structures.

-

Modification of the Carboxylic Acid Group: The carboxylic acid can be esterified or converted to an amide to modulate solubility and pharmacokinetic properties.

-

Substitution on the Aromatic Ring: The chloro group can be replaced with other halogens (bromo, fluoro) or other substituents to explore their electronic and steric effects on biological activity.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted benzaldehydes and benzoic acids are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The specific substitution pattern on the aromatic ring plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Aromatic aldehydes, particularly those with halogen and hydroxy substituents, have demonstrated significant antimicrobial activity against a variety of bacteria and fungi.[1][3] The aldehyde group is often more active than the corresponding carboxylic acid.[4] The mechanism of action is believed to involve the disruption of the cell membrane and coagulation of cytoplasmic constituents.[3] For instance, studies on various substituted benzaldehydes have shown that nitro, hydroxy, and halogen groups contribute to the most potent antimicrobial effects.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[5][6][7] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest. For example, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.

Structure-Activity Relationship (SAR) Insights for Benzoic Acid Analogs:

| Modification | Position | Observed Effect on Activity | Rationale |

| Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) | Varies | Often increases antimicrobial and anticancer activity. | Enhances the electrophilicity of the aromatic ring and can facilitate interactions with biological targets. |

| Hydroxy groups | Ortho, Para | Generally enhances antimicrobial activity. | Can participate in hydrogen bonding with target enzymes or disrupt cell membranes. |

| Methoxy groups | Varies | Can either increase or decrease activity depending on the specific target and substitution pattern. | Alters the electronic and steric properties of the molecule. |

| Conversion of carboxylic acid to amide or ester | 5 | Can improve pharmacokinetic properties and cell permeability. | Modulates polarity and hydrogen bonding potential. |

Experimental Protocols

General Synthesis of a this compound Analog via the Sommelet Reaction

This protocol describes a general method for synthesizing a formyl-substituted benzoic acid from a chloromethyl precursor.

Step 1: Formation of the Hexamethylenetetramine Salt

-

Dissolve 3-chloro-5-(chloromethyl)benzoic acid (1 equivalent) in chloroform.

-

Add hexamethylenetetramine (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the quaternary ammonium salt.

-

Filter the precipitate, wash with cold chloroform, and dry under vacuum.

Step 2: Hydrolysis to the Aldehyde

-

Suspend the dried hexamethylenetetramine salt in a 50% aqueous acetic acid solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Workflow for the Sommelet Reaction:

Caption: Stepwise workflow of the Sommelet reaction for aldehyde synthesis.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4][8][9][10][11]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile saline or PBS

-

Multichannel pipette

Procedure:

-

Prepare Inoculum: Dilute the bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare Compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB. The final volume in each well should be 50 µL. Also, prepare dilutions for the positive control antibiotic.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL.

-

Controls:

-

Growth Control: Wells containing 100 µL of inoculated MHB without any compound.

-

Sterility Control: Wells containing 100 µL of uninoculated MHB.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Perspectives

The this compound scaffold presents a rich platform for the development of novel therapeutic agents. Future research should focus on the synthesis and screening of diverse libraries of its analogs to explore a wider range of biological activities. High-throughput screening methods can be employed to rapidly identify lead compounds with potent and selective activities. Further optimization of these lead compounds, guided by detailed structure-activity relationship studies and computational modeling, will be crucial for the development of drug candidates with improved efficacy and safety profiles. The versatility of the formyl and carboxylic acid groups allows for the conjugation of these molecules to targeting moieties or for their incorporation into larger, more complex drug delivery systems, opening up new avenues for targeted therapies.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Broth Microdilution Guide for Labs. Scribd. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]

-

Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. IDR. [Link]

-

SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia. [Link]

-

Sommelet Reaction. Cambridge University Press. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes. ResearchGate. [Link]

- 3-chloro methyl benzoic acid synthetic method.

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Theses and Dissertations. [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PubMed Central. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central. [Link]

-

Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. [Link]

Sources

- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. preprints.org [preprints.org]

- 6. "The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid " by Brittany Lynn Nichols [digital.library.ncat.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. scribd.com [scribd.com]

- 10. protocols.io [protocols.io]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups

This guide provides a comprehensive exploration of the chemical reactivity of formyl (aldehyde) and carboxylic acid functional groups. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental chemical principles with practical, field-proven insights. The narrative explains the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical utility.

Introduction

The formyl and carboxylic acid groups are cornerstones of organic chemistry and are particularly prominent in the landscape of pharmaceuticals. Their distinct electronic structures impart a rich and varied reactivity that is fundamental to both the synthesis of active pharmaceutical ingredients (APIs) and their biological activity. The carboxylic acid moiety is found in over 450 marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics, where its acidity and ability to form strong hydrogen bonds are key to drug-target interactions.[1][2] Similarly, the formyl group is a versatile intermediate in pharmaceutical synthesis, readily transformed into a variety of other functional groups essential for building complex molecular architectures.[3] Understanding the nuances of their reactivity is paramount for designing efficient synthetic routes, predicting metabolic pathways, and ultimately, developing safe and effective medicines.

Chapter 1: The Formyl Group: A Hub of Reactivity

The formyl group, characterized by a carbonyl center bonded to a hydrogen and an R-group (R-CHO), is one of the most reactive functional groups in organic chemistry. This reactivity stems directly from its electronic structure.

Electronic Structure and Electrophilicity

The carbonyl group consists of a carbon-oxygen double bond. Due to oxygen's higher electronegativity, the electron density in both the sigma and pi bonds is pulled towards the oxygen, creating a highly polarized bond. This leaves the carbonyl carbon with a significant partial positive charge (δ+), making it a prime target for nucleophiles—electron-rich species.[4] This inherent electrophilicity is the foundation of the formyl group's characteristic reactions. Aldehydes are generally more reactive than ketones because the single hydrogen atom attached to the carbonyl offers less steric hindrance and is not an electron-donating alkyl group, making the aldehyde's carbonyl carbon more electron-poor and accessible.[5]

Key Reactions of the Formyl Group

The formyl group's reactivity is dominated by nucleophilic addition, but it also readily undergoes oxidation and reduction.

1.2.1. Nucleophilic Addition

This is the quintessential reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][6] This intermediate is then typically protonated to yield an alcohol.[6]

-

Common Nucleophiles and Products:

-

Water: Forms hydrates (gem-diols).

-

Alcohols: Form hemiacetals and, with an acid catalyst, acetals.

-

Amines: Form imines (Schiff bases).

-

Cyanide (HCN): Forms cyanohydrins.[7]

-

The addition is often reversible, especially with weaker nucleophiles.[5]

Caption: General mechanism of nucleophilic addition to a formyl group.

1.2.2. Oxidation

Aldehydes are easily oxidized to form carboxylic acids.[8][9] This transformation is so favorable that it can occur with mild oxidizing agents, including Tollens' reagent (Ag₂O) or even air (autoxidation). In a drug development context, this facile oxidation is a critical metabolic pathway, often carried out by aldehyde dehydrogenase (ALDH) enzymes in the body.[10]

1.2.3. Reduction

Aldehydes can be readily reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8] This is a fundamental transformation in organic synthesis.

Experimental Workflow: Monitoring a Reaction by TLC

Trustworthy protocols are self-validating. A key technique for monitoring the progress of many organic reactions is Thin-Layer Chromatography (TLC).[11] It allows for rapid, qualitative assessment of the consumption of starting materials and the appearance of products.[12][13]

Protocol: Monitoring Aldehyde Reduction

-

Preparation: Before starting the reaction, determine a suitable TLC solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting aldehyde (less polar) and the product alcohol (more polar), aiming for an Rf of ~0.5 for the starting material.[13]

-

Time Zero (t=0) Sample: Before adding the reducing agent, dissolve a small amount of the starting aldehyde in a suitable solvent. Spot this solution on the left lane of a TLC plate. This is your reference.[13]

-

Initiate Reaction: Add the reducing agent (e.g., NaBH₄) to the main reaction mixture.

-

Reaction Sampling: At regular intervals (e.g., 15, 30, 60 minutes), use a capillary tube to withdraw a tiny aliquot of the reaction mixture.[13]

-

Sample Quenching & Preparation: Spot the reaction mixture directly in the center lane of the TLC plate. It is often wise to co-spot the reaction mixture with the starting material in the right lane to confirm identity.[13]

-

Development & Visualization: Develop the TLC plate in the pre-determined solvent system. After the solvent front nears the top, remove the plate, mark the solvent front, and dry it. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate, which reacts with the alcohol product).

-

Analysis: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot corresponding to the product appears and intensifies. The reaction is complete when the starting material spot is no longer visible.[11]

Caption: Workflow for monitoring reaction progress using TLC.

Chapter 2: The Carboxylic Acid Group: A Versatile Acid and Electrophile

The carboxylic acid group (-COOH) is composed of a carbonyl group and a hydroxyl group.[14] This combination creates a unique reactivity profile distinct from both aldehydes and alcohols.

Acidity and Resonance Stabilization

The most defining characteristic of a carboxylic acid is its acidity. The hydrogen of the hydroxyl group is acidic, with a typical pKa in the range of 4-5.[15][16] This acidity is significantly greater than that of an alcohol (pKa ~16-18) due to the powerful resonance stabilization of the resulting carboxylate anion.[15] When the proton is lost, the negative charge is delocalized over both oxygen atoms, spreading the charge and stabilizing the conjugate base. This acidity is crucial in drug design, as it allows for the formation of salts, which can dramatically improve a drug's solubility and formulation properties.[2]

Core Reactions of the Carboxylic Acid Group

While acidic, the carbonyl carbon of a carboxylic acid is also an electrophile, though its reactivity is tempered compared to an aldehyde. Its primary reaction is nucleophilic acyl substitution.[17][18]

2.2.1. Nucleophilic Acyl Substitution

In this reaction, a nucleophile replaces the -OH group.[18][19] Unlike aldehydes, the reaction proceeds via an addition-elimination mechanism.[19][20] The nucleophile first adds to the carbonyl to form a tetrahedral intermediate. Then, the C=O double bond reforms by eliminating the leaving group.[17][19]

However, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct reaction with nucleophiles like amines or alcohols is often impractical and requires either strong heating or, more commonly, "activation" of the carboxylic acid.[21][22]

-

Activation Strategies:

-

Conversion to Acid Chloride: Using reagents like thionyl chloride (SOCl₂) converts the -OH into -Cl, an excellent leaving group.[18][21]

-

Conversion to Acid Anhydride: Reacting an acid chloride with a carboxylate forms a highly reactive anhydride.[18]

-

Use of Coupling Reagents: In pharmaceutical and peptide synthesis, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[23][] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (e.g., an amine). To improve efficiency and reduce side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[25][26][27][28] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[23][27]

-

2.2.2. Reduction

Carboxylic acids are less readily reduced than aldehydes. Strong reducing agents like LiAlH₄ are required to convert them to primary alcohols.[21]

Experimental Workflow: EDC/HOBt Mediated Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in drug discovery.[23] The EDC/HOBt protocol is a robust and common method.[29]

Protocol: Synthesis of an Amide using EDC/HOBt

-

Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[26][30]

-

Nucleophilic Addition: Add the amine (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine is used as a salt.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[30]

-

Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

-

Workup: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid (e.g., 1N HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is often purified by column chromatography to yield the pure amide.

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Chapter 3: Juxtaposed Reactivity: Formyl vs. Carboxylic Acid

When both a formyl and a carboxylic acid group are present in the same molecule, their differing reactivities allow for selective chemical transformations, a concept known as chemoselectivity.

Comparative Electrophilicity and Reactivity

The carbonyl carbon of a formyl group is significantly more electrophilic and reactive towards nucleophiles than the carbonyl carbon of a carboxylic acid.[31] There are two primary reasons for this:

-

Resonance: The lone pairs on the hydroxyl oxygen of the carboxylic acid participate in resonance with the carbonyl group. This electron donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[32][33]

-

Acidity: In neutral or basic conditions, the carboxylic acid can be deprotonated to a carboxylate. The resulting negative charge strongly deactivates the carbonyl group towards nucleophilic attack.

This reactivity difference is fundamental to synthetic strategy. For example, a mild reducing agent like NaBH₄ will selectively reduce an aldehyde to an alcohol in the presence of a carboxylic acid, which remains untouched. More powerful reagents like LiAlH₄ are needed to reduce both functional groups.

Chemoselectivity in Synthesis

Harnessing the differential reactivity is key. A long-standing challenge in organic chemistry has been the selective reduction of a carboxylic acid to an aldehyde without over-reduction to the alcohol, especially in the presence of other reducible groups.[34] Modern synthetic methods have developed reagents that can achieve this with exquisite chemoselectivity, tolerating esters, amides, and even aldehydes.[34][35][36]

Data Presentation: Comparative Reactivity

The following table summarizes the key differences in reactivity between the two functional groups.

| Feature | Formyl Group (Aldehyde) | Carboxylic Acid Group | Causality |

| Primary Reaction Type | Nucleophilic Addition | Nucleophilic Acyl Substitution | Aldehydes lack a good leaving group; carboxylic acids do (after activation).[18] |

| Reactivity to Nucleophiles | High | Low (requires activation) | Carbonyl carbon is more electrophilic in aldehydes due to less resonance stabilization.[31][32] |

| Acidity (pKa of α-H) | ~20[37] | N/A (Acidic O-H) | The α-proton is weakly acidic. |

| Acidity (pKa of O-H) | N/A | ~4-5[15][38] | Resonance stabilization of the carboxylate conjugate base. |

| Reaction with NaBH₄ | Reduction to 1° Alcohol | No reaction | NaBH₄ is not a strong enough reducing agent for carboxylic acids. |

| Reaction with SOCl₂ | No reaction (typically) | Forms Acid Chloride | The hydroxyl group is converted into an excellent leaving group.[21] |

Chapter 4: Implications in Drug Design and Development

The choice and placement of formyl and carboxylic acid groups have profound consequences for a molecule's pharmacokinetic and pharmacodynamic properties.

Pharmacophores and Drug-Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

-

Carboxylic Acids are excellent pharmacophoric elements.[1] In their protonated state, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor.[39] In their deprotonated (carboxylate) form, they can form powerful ionic bonds (salt bridges) with positively charged residues (e.g., lysine, arginine) in a protein's active site.[39] This is a key interaction for many drugs, including ibuprofen.[40]

-

Formyl Groups can also act as hydrogen bond acceptors via their carbonyl oxygen. Their high reactivity, however, can be a double-edged sword. While sometimes exploited for covalent bond formation with a target, it more often presents a liability.

Metabolic Stability

Metabolism is the process by which the body breaks down drug molecules.

-

Aldehydes are often metabolically unstable. They are susceptible to rapid oxidation to carboxylic acids by enzymes like aldehyde dehydrogenase.[10] They can also be reduced to alcohols.[41] This rapid metabolism can lead to a short biological half-life. Furthermore, their high reactivity can lead to the formation of reactive metabolites that covalently bind to proteins, a potential source of toxicity.

-

Carboxylic Acids are often the products of Phase I metabolism.[41] While generally more stable than aldehydes, the carboxylic acid group can undergo Phase II metabolism, particularly the formation of acyl-glucuronides. These metabolites can also be reactive and have been implicated in some adverse drug reactions.[42]

Prodrug Strategies

A prodrug is an inactive compound that is converted into an active drug in the body. This strategy is often used to overcome poor solubility, permeability, or metabolic instability.

-

Masking Carboxylic Acids: The polarity of a carboxylic acid can limit its ability to cross cell membranes. A common prodrug strategy is to convert the carboxylic acid into an ester . The less polar ester can more easily pass through membranes and is then hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.

-

Utilizing Aldehydes: Due to their inherent instability, aldehydes are less commonly used in final drug forms but are critical intermediates in synthesis.[3][43]

Conclusion

The formyl and carboxylic acid groups, while both containing the carbonyl motif, exhibit dramatically different reactivity profiles that are of central importance to the pharmaceutical sciences. The high electrophilicity of the formyl group makes it a versatile synthetic handle but also a potential metabolic liability. Conversely, the acidity and moderate electrophilicity of the carboxylic acid group make it a robust pharmacophoric anchor and a common metabolic endpoint. A deep, mechanistic understanding of their respective reactions—nucleophilic addition for aldehydes and nucleophilic acyl substitution for carboxylic acids—is essential for any researcher in drug discovery. By mastering the principles of chemoselectivity and appreciating the profound impact these groups have on a molecule's biological fate, scientists can more effectively design, synthesize, and develop the next generation of therapeutic agents.

References

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-